Cyclopentanol, 2-amino-, hydrochloride, (1R,2R)-rel- is a chemical compound with the molecular formula and a molecular weight of approximately 137.61 g/mol. This compound is characterized by its cyclic structure, which includes a five-membered cyclopentane ring with an amino group and a hydroxyl group attached. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its solubility in water and stability for various applications .
These reactions are fundamental for synthesizing derivatives or modifying the compound for specific applications.
Research indicates that Cyclopentanol, 2-amino-, hydrochloride exhibits significant biological activity. It is recognized for its potential neuroprotective effects and may influence neurotransmitter systems due to its structural similarity to other biologically active compounds. The ability to cross the blood-brain barrier suggests that it could be explored further for therapeutic uses in neurological disorders .
The synthesis of Cyclopentanol, 2-amino-, hydrochloride typically involves the following methods:
These methods allow for the production of high-purity samples suitable for research and industrial applications .
Cyclopentanol, 2-amino-, hydrochloride has several applications:
The versatility of this compound makes it valuable across multiple fields .
Studies on interaction profiles indicate that Cyclopentanol, 2-amino-, hydrochloride interacts with various biological targets. It has been shown to bind effectively to certain receptors in the central nervous system, potentially modulating neurotransmitter activity. Further studies are warranted to explore its full pharmacological profile and potential side effects .
Several compounds share structural similarities with Cyclopentanol, 2-amino-, hydrochloride. Here are some notable examples:
| Compound Name | CAS Number | Structural Features |
|---|---|---|
| (1S,2S)-2-Aminocyclopentanol Hydrochloride | 68327-04-8 | Stereoisomer differing at chiral centers |
| (1S,2R)-2-Aminocyclopentanol Hydrochloride | 225791-13-9 | Different stereochemistry |
| trans-2-Aminocyclopentanol Hydrochloride | 31775-67-4 | Geometric isomer with similar properties |
| (1R,2S)-2-Aminocyclopentanol Hydrochloride | 137254-03-6 | Another stereoisomer variant |
Cyclopentanol, 2-amino-, hydrochloride is unique due to its specific stereochemistry and biological activity profile. Its ability to cross the blood-brain barrier distinguishes it from other similar compounds, making it a potential candidate for therapeutic applications in neurology .
Reductive amination serves as a cornerstone for synthesizing (1R,2R)-2-aminocyclopentanol hydrochloride. This one-pot reaction involves the condensation of cyclopentanone with benzylamine to form an imine intermediate, followed by reduction using sodium borohydride or hydrogen gas in the presence of a catalyst [3]. The reaction proceeds via a hemiaminal intermediate, which dehydrates to form an imine before reduction to the amine [3]. A key advantage is the ability to control stereochemistry through chiral auxiliaries or asymmetric reducing agents.
For instance, the use of (R,R)-tartaric acid as a chiral resolving agent enables the isolation of the desired (1R,2R)-enantiomer [4]. Post-reduction, the hydrochloride salt is formed by treating the free amine with hydrogen chloride gas in isopropanol, yielding a crystalline product with high purity [1].
Table 1: Representative Conditions for Reductive Amination
| Cyclopentanone Derivative | Amine Source | Reducing Agent | Solvent | Yield (%) |
|---|---|---|---|---|
| Cyclopentanone | Benzylamine | NaBH4 | Isopropanol | 78 [1] |
| Cyclopentenone | Ammonium acetate | H2/Pd-C | Methanol | 85 [3] |
Racemic (1R,2R)-2-aminocyclopentanol is resolved using enantiopure resolving agents such as (R,R)-tartaric acid. The process exploits the differential solubility of diastereomeric salts in solvents like methanol [4]. For example, the (S,R,R)-salt exhibits lower solubility than its (R,R,R)-counterpart, enabling selective crystallization [4]. After filtration, the isolated salt is treated with a base to regenerate the free amine, which is subsequently converted to the hydrochloride form.
This method achieves enantiomeric excess (ee) values exceeding 90%, though multiple recrystallization steps may be required to attain pharmaceutical-grade purity [4].
Asymmetric hydrogenation of cyclopentenone derivatives using chiral Ru(II) catalysts represents a state-of-the-art method. For example, Ru(OCOCH3)2[(R)-binap] catalyzes the hydrogenation of α,β-unsaturated ketones to afford (1R,2R)-2-aminocyclopentanol with >95% ee [6]. The reaction proceeds via a monohydride mechanism, where the chiral catalyst induces facial selectivity during H2 addition [6].
Key Advantages:
ω-Transaminases (ω-TAs) offer an eco-friendly alternative for synthesizing chiral amines. These enzymes catalyze the transfer of an amino group from a donor (e.g., L-alanine) to cyclopentanone, yielding (1R,2R)-2-aminocyclopentanol with excellent stereocontrol [3]. Recent advances in enzyme engineering have enhanced substrate specificity and operational stability, enabling reaction yields exceeding 80% in aqueous buffers [3].
Efforts to minimize environmental impact focus on solvent selection and catalytic efficiency:
Final purification employs reversed-phase HPLC or silica gel chromatography. For HPLC, a C18 column with a water/acetonitrile gradient (0.1% trifluoroacetic acid) resolves residual diastereomers, achieving >99% purity [5]. Silica gel chromatography using ethyl acetate/methanol (9:1) effectively separates the hydrochloride salt from unreacted starting materials .
Table 2: Chromatographic Conditions for Purification
| Method | Stationary Phase | Mobile Phase | Purity (%) |
|---|---|---|---|
| Reversed-phase HPLC | C18 | H2O/CH3CN + 0.1% TFA | 99.5 [5] |
| Flash Chromatography | Silica Gel | EtOAc/MeOH (9:1) | 98 |
The solubility characteristics of Cyclopentanol, 2-amino-, hydrochloride, (1R,2R)-rel- demonstrate significant dependence on solvent polarity and hydrogen bonding capacity. The hydrochloride salt form enhances water solubility compared to the free base, making it highly soluble in aqueous solutions [1] [2]. This enhanced aqueous solubility results from the ionic nature of the hydrochloride salt, which facilitates strong electrostatic interactions with water molecules.
In polar protic solvents, the compound exhibits excellent solubility characteristics. The compound shows good solubility in ethanol and other short-chain alcohols [3] [4]. The presence of both amino and hydroxyl functional groups enables extensive hydrogen bonding interactions with protic solvents, contributing to favorable solvation energies. The polar nature of these solvents accommodates the dipolar characteristics of the amino alcohol structure.
The solubility behavior in nonpolar solvents is markedly different. The compound demonstrates limited solubility in nonpolar organic solvents such as hexane, benzene, and other hydrocarbons [5] [4]. The ionic character of the hydrochloride salt and the polar functional groups create unfavorable interactions with nonpolar media. The estimated partition coefficient values (LogP ranging from -0.73 to 0.28) indicate hydrophilic character, supporting the observed poor solubility in lipophilic environments [6] [5].
Intermediate polarity solvents show moderate solubility characteristics. Solvents such as acetone, ethyl acetate, and dichloromethane provide partial solvation of the compound [3]. The solubility in these solvents depends on their ability to form hydrogen bonds with the amino and hydroxyl groups while accommodating the ionic nature of the hydrochloride salt.
The solubility profile has practical implications for pharmaceutical formulations and synthetic applications. The high water solubility makes the compound suitable for aqueous-based formulations, while the limited organic solvent solubility may require specific solvent systems for purification and processing [7] .
The thermal stability of Cyclopentanol, 2-amino-, hydrochloride, (1R,2R)-rel- is characterized by a well-defined melting point range of 191-196°C [1] . This sharp melting point indicates high crystallinity and structural integrity of the hydrochloride salt form. The thermal behavior reflects the strong intermolecular interactions present in the crystal lattice, including ionic interactions between the protonated amino group and chloride ion.
Thermal decomposition occurs above the melting point, following a complex degradation pathway. The primary decomposition products include carbon oxides, hydrogen chloride, and nitrogen oxides [10]. This decomposition pattern is consistent with the thermal breakdown of amino alcohol hydrochlorides, where the organic framework undergoes oxidative degradation while the hydrochloride salt generates hydrogen chloride gas.
The degradation kinetics at elevated temperatures follow first-order kinetics, particularly at 50°C where rapid degradation occurs [11] [12]. The temperature dependence of degradation rates indicates significant thermal sensitivity, requiring careful temperature control during storage and processing. The activation energy for thermal decomposition has not been systematically determined, representing an area requiring further investigation.
Storage temperature requirements reflect the thermal sensitivity of the compound. Optimal storage conditions specify temperatures between 2-8°C under inert atmosphere (nitrogen or argon) [1] [2]. These conditions minimize thermal degradation while preventing moisture absorption, which can catalyze decomposition pathways.
The thermal stability profile has important implications for pharmaceutical and industrial applications. Processing temperatures must be carefully controlled to prevent thermal degradation, and formulation strategies should consider the thermal limitations of the compound. The requirement for low-temperature storage affects supply chain logistics and shelf-life considerations.
The acid-base behavior of Cyclopentanol, 2-amino-, hydrochloride, (1R,2R)-rel- exhibits complex pH-dependent equilibria involving both the amino and hydroxyl functional groups. The compound demonstrates amphoteric behavior, capable of acting as both a Brønsted-Lowry acid and base depending on solution pH [13] [14].
Under highly acidic conditions (pH < 2.0), the compound exists in its fully protonated form with the amino group carrying a positive charge (NH₃⁺) while the hydroxyl group remains neutral. This represents the most stable protonation state, with maximum electrostatic stabilization from the hydrochloride salt form [15]. The predicted pKa value of 14.93 ± 0.40 suggests that the amino group remains protonated across a wide pH range [16].
In the intermediate pH range (2.0-8.0), the compound may exist in various protonation states depending on the specific pH conditions. The amino group typically remains protonated due to its basic nature, while the hydroxyl group shows limited ionization due to its high pKa value characteristic of aliphatic alcohols [13] [17]. This pH range represents the working range for most pharmaceutical applications.
At elevated pH values (pH > 10.0), progressive deprotonation occurs, beginning with the amino group and potentially extending to the hydroxyl group under extremely basic conditions. However, the compound shows rapid degradation at higher pH values, limiting the practical significance of these highly deprotonated states [18] [12].
The pH stability profile shows optimal stability at pH 2.5, corresponding to conditions where the amino group is fully protonated and the overall molecular structure is maximally stabilized [18]. Degradation kinetics accelerate significantly at pH values above 4.0, with particularly rapid degradation observed under basic conditions.
The understanding of pH-dependent behavior is crucial for formulation development, where buffer systems must be selected to maintain optimal pH ranges. The narrow stability window requires careful consideration of excipient compatibility and storage conditions to prevent pH-induced degradation.
Computational quantum mechanical calculations provide valuable insights into the thermodynamic properties of Cyclopentanol, 2-amino-, hydrochloride, (1R,2R)-rel- that are difficult to determine experimentally. Density functional theory (DFT) calculations using hybrid functionals such as B3LYP with appropriate basis sets can predict molecular properties with reasonable accuracy [19] [20].
The molecular volume, calculated using the McGowan method, is estimated at 86.3 ų, reflecting the compact cyclic structure with minimal steric hindrance between substituents [21]. This value is consistent with similar cyclopentanol derivatives and provides important information for understanding molecular packing and crystalline behavior.
Electronic properties derived from quantum mechanical calculations include frontier molecular orbital energies. The HOMO (Highest Occupied Molecular Orbital) energy is reported at -8.30 eV, indicating moderate electron-donating ability [22]. The ionization potential, corresponding to the HOMO energy, suggests that the compound can participate in electron transfer reactions under appropriate conditions.
Molecular polarizability, estimated at 12.7 × 10⁻²⁴ cm³, reflects the ease of electron cloud distortion under external electric fields [23]. This property influences intermolecular interactions and solubility behavior, particularly in polar solvents where induced dipole interactions contribute to solvation energy.
The dipole moment, predicted to range from 3.5-4.2 Debye, indicates significant molecular polarity arising from the amino and hydroxyl functional groups [23]. This substantial dipole moment contributes to the compound's solubility in polar solvents and its ability to participate in hydrogen bonding interactions.
Thermodynamic properties such as enthalpy, entropy, and heat capacity show temperature dependence consistent with increasing molecular vibrational motion at elevated temperatures [23] [24]. The positive correlation between these properties and temperature follows expected thermodynamic relationships and provides data for process design calculations.